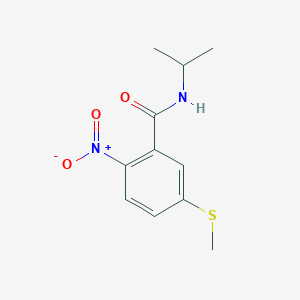
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone, also known as MPO, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPO is a novel psychoactive substance that belongs to the class of designer drugs known as cathinones. It has been found to possess stimulant and entactogenic properties, making it a promising candidate for use in various fields of research.
Mecanismo De Acción
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone is believed to exert its effects through the inhibition of the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It has also been found to produce feelings of euphoria, increased sociability, and heightened sensory perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its ability to produce consistent and reliable results, its low toxicity, and its relative ease of synthesis. However, the limitations of using (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments include its potential for abuse and its lack of availability in certain parts of the world.
Direcciones Futuras
There are several potential future directions for research involving (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone. These include studying its effects on the brain and its potential use in the treatment of neurological disorders, exploring its potential as a tool in behavioral pharmacology and drug discrimination studies, and investigating its potential for use in the development of new psychoactive substances. Additionally, further research is needed to better understand the long-term effects of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone use and to develop strategies for mitigating its potential for abuse.
Métodos De Síntesis
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylpiperidine with 3-phenylacetyl-2-cyanothiazole, followed by the addition of 2-methyl-2-oxazoline. The resulting product is then purified through various techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its effects on the central nervous system, particularly its ability to increase dopamine and serotonin levels, which may have implications for the treatment of certain neurological disorders. (5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone has also been studied for its potential use as a tool in behavioral pharmacology and drug discrimination studies.
Propiedades
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-19(11-9-12)17(20)15-13(2)21-16(18-15)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBZAYKLBSGXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)


![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
![1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)


